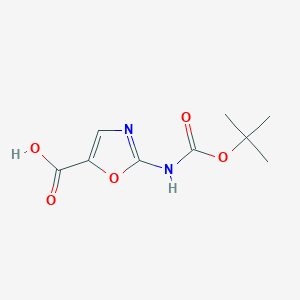

2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid

CAS No.: 903094-60-0

Cat. No.: VC2907583

Molecular Formula: C9H12N2O5

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903094-60-0 |

|---|---|

| Molecular Formula | C9H12N2O5 |

| Molecular Weight | 228.2 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-4-5(15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) |

| Standard InChI Key | GRSZRACHQGSPBM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O |

Introduction

2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid is a synthetic organic compound belonging to the oxazole family, characterized by its fused heterocyclic structure. It contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which plays a critical role in organic synthesis by stabilizing reactive intermediates. This compound is primarily used as a building block in medicinal chemistry and pharmaceutical research.

Synthesis

The synthesis of 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid typically involves multistep organic reactions:

-

Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving α-amino ketones or similar precursors.

-

Introduction of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine.

-

Carboxylation: The carboxylic acid functionality is introduced either during the cyclization step or through post-synthetic modifications.

These steps ensure high yields and purity, making it suitable for downstream applications.

Applications

-

Peptide Synthesis:

-

The Boc-protected amino group allows selective deprotection and coupling during peptide chain elongation.

-

Its stability facilitates handling under diverse reaction conditions.

-

-

Medicinal Chemistry:

-

Used as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes or receptors.

-

Oxazole derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.

-

-

Pharmaceutical Research:

-

Serves as a precursor for drug candidates with heterocyclic scaffolds.

-

Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

-

Biological Significance

Although specific biological activity data for 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid is limited, oxazole derivatives are broadly recognized for their pharmacological importance:

-

They exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.

-

Some oxazole-based compounds have shown efficacy as anticancer agents by inducing apoptosis in tumor cells.

Further studies could explore its potential as a lead compound in drug discovery programs.

Structural Insights

The compound's molecular structure contributes significantly to its reactivity:

-

Planarity of the Oxazole Ring: Enhances its ability to participate in π-stacking interactions, which is advantageous in drug-receptor binding.

-

Carboxylic Acid Group: Provides sites for hydrogen bonding, increasing solubility and interaction with biological targets.

-

Boc-Protected Amine: Adds steric bulk, protecting the amine functionality during multi-step synthesis.

Limitations and Challenges

-

Stability:

-

While the Boc group provides protection, it requires careful handling under acidic conditions to prevent premature deprotection.

-

-

Limited Solubility:

-

The carboxylic acid group may reduce solubility in non-polar solvents, necessitating appropriate solvent selection during synthesis.

-

-

Biological Activity Data:

-

Specific pharmacological studies on this compound are sparse, requiring further research to establish its therapeutic potential.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume